molecular formula C17H15FN4O2 B2635214 N-(4-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 2109562-26-5

N-(4-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2635214
CAS No.: 2109562-26-5
M. Wt: 326.331
InChI Key: GJAATAYYRGDJIM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy-phenylethyl moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.

    Attachment of the Hydroxy-Phenylethyl Moiety: The hydroxy-phenylethyl moiety can be attached through a condensation reaction involving a phenylethyl alcohol derivative and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydroxy derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(4-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N-(4-bromophenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    N-(4-methylphenyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-(2-hydroxy-2-phenylethyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c18-13-6-8-14(9-7-13)20-17(24)16-19-11-22(21-16)10-15(23)12-4-2-1-3-5-12/h1-9,11,15,23H,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAATAYYRGDJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=NC(=N2)C(=O)NC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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